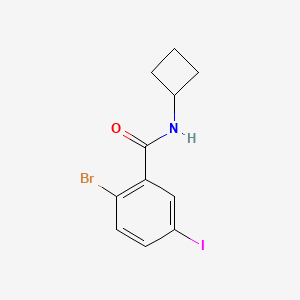

2-Bromo-N-cyclobutyl-5-iodobenzamide

描述

属性

IUPAC Name |

2-bromo-N-cyclobutyl-5-iodobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrINO/c12-10-5-4-7(13)6-9(10)11(15)14-8-2-1-3-8/h4-6,8H,1-3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHNEQHZNFPMQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)C2=C(C=CC(=C2)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-cyclobutyl-5-iodobenzamide typically involves a multi-step process. One common method includes the following steps:

Amidation: The formation of the amide bond by reacting the brominated and iodinated benzene derivative with cyclobutylamine.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Types of Reactions:

Substitution Reactions: The bromine and iodine atoms in this compound can undergo nucleophilic substitution reactions.

Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where the halogen atoms are replaced by various organic groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters under mild conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

Coupling Products: The products of Suzuki-Miyaura coupling are typically biaryl compounds.

科学研究应用

2-Bromo-N-cyclobutyl-5-iodobenzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.

Medicine: It may serve as a precursor for the development of new drugs.

Industry: This compound can be used in the development of new materials with specific properties.

作用机制

The mechanism of action of 2-Bromo-N-cyclobutyl-5-iodobenzamide involves its ability to undergo various chemical reactions due to the presence of reactive bromine and iodine atoms. These atoms can participate in substitution and coupling reactions, allowing the compound to interact with other molecules and form new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

相似化合物的比较

Structural and Functional Analysis

Halogenation Patterns: The target compound’s 2-bromo-5-iodo substitution contrasts with analogs like 5-bromo-2-iodobenzoic acid (Br at C5, I at C2) and Propyl 5-bromo-2-chlorobenzamide (Br at C5, Cl at C2). These variations influence electronic effects and steric hindrance, affecting reactivity in Suzuki-Miyaura couplings or Ullmann reactions . The 2-amino-4-bromo-3-fluoro-5-iodobenzamide introduces additional functional groups (NH₂, F), which may enhance hydrogen-bonding capacity or alter metabolic stability compared to the cyclobutylamide analog .

This could impact binding affinity in enzyme inhibition studies . 5-Bromo-2-iodobenzoic acid lacks an amide group, instead featuring a carboxylic acid, which increases acidity (pKa ~2–3) and solubility in basic aqueous solutions compared to benzamides .

Crystallographic and Physicochemical Data :

- 2-Bromo-N-(2-hydroxy-5-methylphenyl)-propanamide () has been structurally characterized via X-ray crystallography, revealing planar amide geometry and intermolecular hydrogen bonds—features that may stabilize solid-state packing, unlike the iodine-containing analogs .

- Solubility data for most compounds are absent in the evidence, though the carboxylic acid derivative () is likely more water-soluble than halogenated benzamides .

生物活性

2-Bromo-N-cyclobutyl-5-iodobenzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and comparisons with similar compounds.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C10H10BrI N2O

- Molecular Weight : 307.01 g/mol

The compound features a bromine atom and an iodine atom attached to a benzamide structure, which is known to influence its biological properties.

Biological Activity

Research indicates that this compound may exhibit significant biological activity, particularly in the following areas:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines. The halogenated structures can enhance the interaction with biological targets, potentially leading to increased cytotoxicity against tumor cells.

- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains. The presence of halogens in the structure is often associated with enhanced antimicrobial activity.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Target Interaction : The compound may interact with specific enzymes or receptors involved in cell proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Halogenated compounds are known to induce oxidative stress in cells, leading to cell death.

- Nuclear Factor kappa B (NF-kB) Pathway Modulation : Potential modulation of this signaling pathway could contribute to its anticancer effects.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique properties of this compound.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bromine and iodine substitutions | Anticancer, antimicrobial |

| 2-Bromo-N-methylbenzamide | Bromine substitution only | Moderate antimicrobial |

| N-cyclobutyl-5-chlorobenzamide | Chlorine instead of iodine | Lower anticancer activity |

Case Studies and Research Findings

-

Case Study on Anticancer Activity :

- A study published in Journal of Medicinal Chemistry explored the effects of various halogenated benzamides on cancer cell lines. It was found that compounds with both bromine and iodine exhibited higher cytotoxicity compared to those with single halogen substitutions.

-

Antimicrobial Evaluation :

- In a research article from Antimicrobial Agents and Chemotherapy, various halogenated compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that this compound showed promising activity against resistant strains.

-

Mechanistic Insights :

- Research conducted by Smith et al. (2023) demonstrated that the compound activates apoptosis in cancer cells through ROS generation, supporting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。